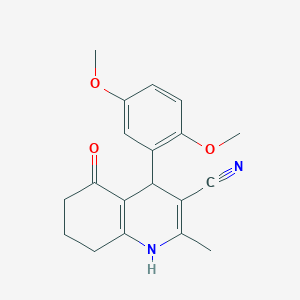![molecular formula C20H15F3O3 B10900663 2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate](/img/structure/B10900663.png)
2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate is an organic compound that features a trifluoroethyl group attached to a benzoate ester, which is further linked to a naphthyloxy moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate typically involves the esterification of 4-[(1-naphthyloxy)methyl]benzoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position adjacent to the naphthyloxy group can be susceptible to oxidation, forming corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity due to the presence of the trifluoroethyl group, which can enhance the metabolic stability and lipophilicity of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoroethyl group.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate exerts its effects can vary depending on its application. In medicinal chemistry, the trifluoroethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by increasing hydrophobic interactions and improving metabolic stability. The naphthyloxy moiety can further contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate
- 2,2,2-Trifluoroethylisatin ketimines
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate is unique due to the specific positioning of the trifluoroethyl group and the naphthyloxy moiety, which can influence its chemical reactivity and biological activity. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of bioactive molecules and advanced materials.
Propriétés
Formule moléculaire |
C20H15F3O3 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 4-(naphthalen-1-yloxymethyl)benzoate |
InChI |
InChI=1S/C20H15F3O3/c21-20(22,23)13-26-19(24)16-10-8-14(9-11-16)12-25-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12-13H2 |
Clé InChI |
RXNYJAFRZCBTAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-oxo-2-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10900580.png)
![2-chloro-4-{5-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10900582.png)
![N-[3-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B10900590.png)

![{4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-ethoxyphenoxy}acetic acid](/img/structure/B10900606.png)
![methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B10900614.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900619.png)
![[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate](/img/structure/B10900640.png)
![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide](/img/structure/B10900645.png)
![[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl][7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10900655.png)
![1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]](/img/structure/B10900671.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10900673.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)

